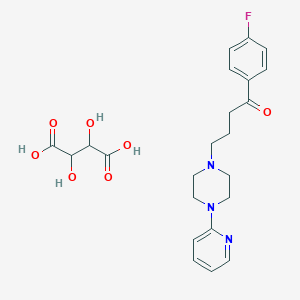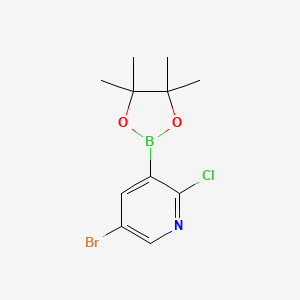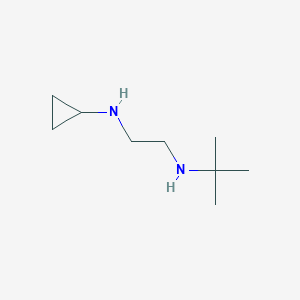
Fluoroiodoacetonitrile
Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction .Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes .Physical And Chemical Properties Analysis
This would involve the measurement of properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Fluorescent Probes
Fluoroiodoacetonitrile can be used in the design, synthesis, and characterization of fluorescent probes . These probes are sensitive, selective, and non-toxic, making them ideal for detection in various fields such as biomedical research, environmental monitoring, and food safety . The design of these probes requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes, and the introduction of target groups .
Biomedical Applications
Fluoroiodoacetonitrile has potential biomedical applications. For instance, it can be used in wash-free live-cell fluorescence imaging, in vivo tissue fluorescence imaging, temperature sensing, and ultrasound-switchable fluorescence (USF) imaging .
Environmental Monitoring
Due to their unique optical properties and high sensitivity, fluorescent probes made from Fluoroiodoacetonitrile can be used in environmental monitoring . They can detect various biomolecules or molecular activities within cells through fluorescence signals .
Food Safety
Fluoroiodoacetonitrile-based fluorescent probes can also be applied in the field of food safety . They can help detect harmful substances in food, ensuring its safety and quality .
Fourier Transform Microwave Spectroscopy
Fluoroiodoacetonitrile is used in Chirped-Pulse Fourier Transform Microwave Spectroscopy . This technique is used to find the complete iodine and nitrogen nuclear electric quadrupole coupling tensors for fluoroiodoacetonitrile .
Research and Development
The development of new fluorescent probes and the improvement of existing ones using Fluoroiodoacetonitrile have become a research hotspot . This involves exploring new design and development trends of fluorescent probes in various fields, and improving the performance and applicability of fluorescent probes by using new materials and technologies .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-2-iodoacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HFIN/c3-2(4)1-5/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTKTEWMOUTMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660180 | |
| Record name | Fluoro(iodo)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoroiodoacetonitrile | |
CAS RN |
885276-30-2 | |
| Record name | Fluoro(iodo)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic information was revealed about fluoroiodoacetonitrile through the chirped-pulse Fourier transform microwave spectroscopy study?
A1: The study successfully determined the complete iodine and nitrogen nuclear electric quadrupole coupling tensors for fluoroiodoacetonitrile. [] The research also yielded precise values for the molecule's rotational constants (A, B, and C) and centrifugal distortion terms. [, ] This level of detail provides crucial insights into the molecule's structure and its behavior in various chemical environments.
Q2: Why was chloropentafluoroacetone studied alongside fluoroiodoacetonitrile in the research?
A2: Chloropentafluoroacetone was likely chosen as a comparative system due to its structural similarities with fluoroiodoacetonitrile. Both molecules possess halogen atoms, enabling researchers to observe and compare the effects of different halogens on the molecules' spectroscopic properties. Analyzing both compounds allows for a better understanding of how halogen substitution influences molecular behavior. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-[6-(1-Piperazinyl)-3-pyridazinyl]methanesulfonamide](/img/structure/B1498188.png)

![4-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B1498193.png)
